
4-Phenylbutyric acid
Overview
Description
Phenylbutyric acid, also known as 4-phenylbutyric acid, is a monocarboxylic acid with the chemical formula C₁₀H₁₂O₂. It is a derivative of butyric acid, where a phenyl group is substituted at the fourth carbon. This compound is naturally produced by colonic bacteria fermentation and has various biological and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylbutyric acid can be synthesized through several methods:
Reduction of 3-benzoylamino propionic acid: This method involves the reduction of 3-benzoylamino propionic acid using zinc amalgam to obtain 4-phenyl-1-butanoic acid.
Friedel-Crafts Reaction: Benzene reacts with 4-bromo-1-butyrate under Lewis acidic conditions to form 4-phenyl-1-butyrate, which is then hydrolyzed to produce 4-phenyl-1-butanoic acid.
Reaction with Butyrolactone: Benzene reacts with butyrolactone in the presence of aluminum chloride, followed by neutralization with a base to yield 4-phenylbutyric acid.
Industrial Production Methods: In industrial settings, phenylbutyric acid is often produced by purifying industrial-grade phenylbutyric acid using alcoholic solvents and catalysts. The purified acid is then reacted with sodium reagents to produce sodium phenylbutyrate .
Chemical Reactions Analysis
Reduction of 4-Oxo-4-Phenylbutanoic Acid
4-PBA can also be synthesized via the hydrogenation of 4-oxo-4-phenylbutanoic acid . This method is less common but provides an alternative route under controlled conditions:
Reaction Pathway :
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Catalytic hydrogenation of the ketone group in 4-oxo-4-phenylbutanoic acid.
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Reduction using palladium or platinum catalysts in acidic or neutral media.
Key Observations :
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The reduction process preserves the phenyl ring while converting the ketone to a carboxylic acid group .
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NMR analysis confirms the structural integrity of the product .
Formation of 4,N-Diphenylbutyramide
4-PBA reacts with aniline derivatives to form 4,N-diphenylbutyramide , a compound with potential pharmacological activity.
Reaction Steps :
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Activation of 4-PBA’s carboxylic acid group using thionyl chloride (SOCl₂).
Key Data :
Catalytic and Mechanistic Insights
The role of Lewis acids (e.g., AlCl₃, ZnCl₂) in 4-PBA synthesis is critical:
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AlCl₃ polarizes the γ-butyrolactone, enhancing electrophilicity for benzene attack .
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Catalytic efficiency is temperature-dependent, with optimal activity at 50–60°C .
Comparative Catalyst Performance :
Catalyst | Reaction Rate | Byproduct Formation | Reference |
---|---|---|---|
AlCl₃ | High | Low | |
ZnCl₂ | Moderate | Moderate | |
H₂SO₄ | Low | High |
Industrial and Pharmacological Relevance
Scientific Research Applications
Chemical Chaperone Activity
4-PBA is primarily known for its role as a chemical chaperone, which helps in protein folding and alleviating endoplasmic reticulum (ER) stress. This property has made it a subject of interest in various pathological conditions:
- Urea Cycle Disorders : Approved for clinical use under the trade name Buphenyl, 4-PBA is utilized to treat urea cycle disorders by enhancing the elimination of ammonia from the body .
- Neurodegenerative Diseases : Studies indicate that 4-PBA can mitigate cognitive impairment in models of cerebral ischemia/reperfusion injury. In a rat study, chronic treatment with 4-PBA improved cognitive functions assessed through various behavioral paradigms such as the Morris water maze .
- Diabetes and Obesity : Research has shown that 4-PBA can alleviate ER stress linked to type 2 diabetes and obesity by enhancing insulin sensitivity and reducing inflammation .
- Lactic Acidosis : In cases of pyruvate dehydrogenase complex deficiency, 4-PBA has been shown to enhance enzyme activity, providing a potential therapeutic avenue for managing lactic acidosis .
Neuroprotective Effects
Recent studies highlight the neuroprotective effects of 4-PBA in models of spinal cord injury and neurodegenerative diseases. It reduces apoptosis in spinal cord neurons and promotes motor function recovery .
Plant Resistance Enhancement
In agriculture, 4-PBA is being explored for its ability to enhance plant resistance against pathogens:
- Disease Resistance : Research indicates that 4-PBA improves plant tolerance to bacterial, viral, and nematode infections without compromising yield. It activates the plant's natural defense mechanisms against these pathogens .
- Elicitor Properties : The compound acts as an elicitor that stimulates plant defense responses, thereby preventing hypersensitive cell death induced by phytopathogens .
Summary of Case Studies
Mechanism of Action
Phenylbutyric acid exerts its effects through multiple mechanisms:
Histone Deacetylase Inhibition: It inhibits histone deacetylases, leading to changes in gene expression and potential anticancer effects.
Chemical Chaperone Activity: Phenylbutyric acid acts as a chemical chaperone, helping to stabilize protein structures and prevent aggregation.
Ammonia Scavenging: It acts as an ammonia scavenger, facilitating the excretion of excess nitrogen in patients with urea cycle disorders.
Comparison with Similar Compounds
Phenylbutyric acid can be compared with other similar compounds such as:
Butyric Acid: While butyric acid is a simple short-chain fatty acid, phenylbutyric acid has an additional phenyl group, enhancing its biological activity.
Phenylacetic Acid: Both compounds have a phenyl group, but phenylacetic acid has a shorter carbon chain, leading to different chemical properties and applications.
Sodium Phenylbutyrate: This is the sodium salt of phenylbutyric acid and is used for similar therapeutic purposes but has different solubility and pharmacokinetic properties.
Phenylbutyric acid’s unique combination of chemical chaperone activity, histone deacetylase inhibition, and ammonia scavenging properties distinguishes it from these similar compounds.
Biological Activity
4-Phenylbutyric acid (4-PBA) is a small molecular weight fatty acid that has garnered significant attention for its biological activity, particularly as a chemical chaperone. This article explores the diverse biological activities of 4-PBA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
4-PBA functions primarily as a chemical chaperone , which means it assists in the proper folding of proteins within the endoplasmic reticulum (ER). This activity is crucial for maintaining cellular proteostasis and preventing the accumulation of misfolded proteins, which can lead to cellular stress and apoptosis. The mechanisms through which 4-PBA exerts its effects include:
- Inhibition of ER Stress : 4-PBA alleviates ER stress by enhancing protein folding capabilities and preventing misfolded protein aggregation. This action helps to mitigate the unfolded protein response (UPR), which, if unregulated, can trigger pro-apoptotic pathways .
- Binding Affinity : Studies have shown that 4-PBA binds specifically to human serum albumin (HSA), which may enhance its therapeutic efficacy by increasing its bioavailability and stability .
- Anti-inflammatory Effects : 4-PBA has demonstrated anti-inflammatory properties by inhibiting pathways such as NF-κB activation, which is involved in inflammatory responses .
Therapeutic Applications
The therapeutic potential of 4-PBA spans various medical conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Below are some notable applications:
- Urea Cycle Disorders : Clinically, 4-PBA is used to treat urea cycle disorders under the trade name Buphenyl. It functions as an ammonia scavenger, reducing toxic ammonia levels in patients .
- Neurodegenerative Diseases : Research indicates that 4-PBA may improve motor function and reduce apoptosis in models of neurodegenerative diseases such as spinal muscular atrophy (SMA) . In Tg2576 mice models, long-term administration of 4-PBA has been shown to prevent memory deficits associated with amyloid-beta accumulation .
- Inflammatory Conditions : In models of rheumatoid arthritis and inflammatory bone loss, 4-PBA has been effective in reducing inflammation and joint damage by inhibiting synovial fibroblast proliferation and matrix metalloproteinase expression .
Table 1: Summary of Key Studies on 4-PBA
Detailed Research Findings
- Endoplasmic Reticulum Stress Inhibition : A study indicated that 4-PBA significantly reduced ER stress markers in various cellular models, demonstrating its potential as a therapeutic agent for diseases characterized by protein misfolding .
- Neuroprotective Effects : In rodent models exposed to stressors like light-induced damage, 4-PBA was found to protect photoreceptor cells from degeneration by suppressing ER stress responses .
- Bone Health : In a study examining inflammatory bone loss, 4-PBA was shown to decrease osteoclast size and activity in response to lipopolysaccharide (LPS) treatment, suggesting its role in protecting against inflammatory bone diseases .
Q & A
Basic Research Questions
Q. What is the molecular structure of 4-PBA, and how does it influence its biological activity?
4-PBA (C₁₀H₁₂O₂) consists of a phenyl group attached to a four-carbon butyric acid chain. Its 2D skeletal structure (SMILES: OC(=O)CCCc1ccccc1
) allows for hydrophobic interactions with cellular targets, while the carboxylic acid group enables pH-dependent solubility and hydrogen bonding . The spatial arrangement (3D ball-and-stick model) facilitates binding to histone deacetylases (HDACs) and endoplasmic reticulum (ER) stress sensors, which underpins its dual role as an HDAC inhibitor and chemical chaperone .
Q. What are the primary mechanisms of action of 4-PBA in cellular models?
4-PBA acts via two key pathways:
- HDAC inhibition : Competitively binds to HDACs (e.g., HDAC3 with IC₅₀ = 0.24 μM), increasing histone acetylation and transcriptional activation of stress-response genes like GLUT4 .
- ER stress modulation : Reduces misfolded protein accumulation by stabilizing GRP78/BiP, thereby inhibiting IRE1 and PERK pathways .
Methodologically, HDAC inhibition is assessed using fluorometric assays (e.g., HDAC-Glo™), while ER stress is quantified via immunoblotting for BiP, CHOP, and XBP1 splicing .
Q. What safety precautions are necessary when handling 4-PBA in laboratory settings?
4-PBA is classified as:
- Acute toxicity (Oral, Category 4) : LD₅₀ = 2,200 mg/kg (rat).
- Skin/Eye Irritant (Category 2/2A) : Causes irritation upon contact.
- Respiratory Irritant (Category 3) : May trigger bronchial inflammation.
Hazard Code | Precautionary Measures |
---|---|
H302 | Use PPE (gloves, lab coat) and avoid ingestion. |
H315/H319 | Employ fume hoods for weighing; rinse eyes/skin with water if exposed. |
H335 | Store in sealed containers under dry conditions (20–25°C) . |
Advanced Research Questions
Q. How can researchers design experiments to assess the dual inhibitory effects of 4-PBA on HDAC and ER stress?
- Dose-response optimization : Test concentrations ranging from 0.5–5 mM (common in vitro range) to avoid off-target effects. For example, 2 mM 4-PBA inhibits HDAC3 in HCT116 cells while reducing ER stress markers in LPS-treated macrophages .
- Multi-omics integration : Combine RNA-seq (to identify HDAC-regulated genes) with proteomics (to quantify ER chaperones like BiP). Time-course studies (e.g., 6–48 hr) can distinguish early HDAC effects from later ER stress modulation .
Q. How should conflicting data on 4-PBA’s role in autophagy be analyzed and reconciled?
Studies report contradictory effects:
- Autophagy inhibition : 4-PBA reduces LPS-induced autophagic vacuoles (AVOs) from 61.6% to 53.1% in macrophages by stabilizing p62 .
- Context-dependent outcomes : In cancer cells, 4-PBA may promote autophagy via NF-κB acetylation, enhancing chemosensitivity .
To resolve contradictions, researchers should:
Q. What methodological considerations are critical when optimizing 4-PBA concentration for in vitro studies?
- Solubility and cytotoxicity : 4-PBA is soluble in DMSO (125 mg/mL) but exhibits cytotoxicity above 10 mM. Pre-test viability (MTT assay) in target cells (e.g., A549 vs. primary epithelial cells) .
- Pharmacokinetic modeling : Account for short half-life (t₁/₂ ≈ 1–2 hr in plasma) by replenishing media in long-term cultures .
Q. Data Contradiction Analysis
Q. Why does 4-PBA show variable efficacy in different disease models (e.g., cancer vs. diabetes)?
- Cancer : 4-PBA enhances apoptosis in HCT116 cells via HDAC3 inhibition but may protect neurons from ER stress in neurodegenerative models .
- Diabetes : In diabetic nephropathy, 4-PBA reduces oxidative stress (↓ROS, ↑SOD) but has minimal impact on hyperglycemia .
Key variables include tissue-specific HDAC isoform expression and baseline ER stress levels. Researchers should prioritize isoform-selective inhibitors (e.g., HDAC3-IN-T247) for mechanistic studies .
Properties
IUPAC Name |
4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXEAXTFZPCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1716-12-7 (hydrochloride) | |
Record name | 4-Phenylbutyric acid | |
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DSSTOX Substance ID |
DTXSID2037631 | |
Record name | 4-Phenylbutyric acid | |
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Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white powder; [Alfa Aesar MSDS], Solid | |
Record name | 4-Phenylbutyric acid | |
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Record name | Benzenebutanoic acid | |
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Boiling Point |
290.00 °C. @ 760.00 mm Hg | |
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Solubility |
18 mg/mL | |
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Vapor Pressure |
0.000664 [mmHg] | |
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Mechanism of Action |
Sodium phenylbutyrate is the most commonly used salt used in drug products of phenylbutyric acid. Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate. Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine. Phenylacetylglutamine is then excreted by the kidneys, thus providing an alternate mechanism of waste nitrogen excretion to the urea cycle. Phenylacetylglutamine is comparable to urea, as each molecule contains two moles of nitrogen. | |
Record name | Phenylbutyric acid | |
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CAS No. |
1821-12-1 | |
Record name | 4-Phenylbutyric acid | |
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Record name | 4-PHENYLBUTYRIC ACID | |
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Melting Point |
47 - 49 °C | |
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Retrosynthesis Analysis
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